Histamine H3 Receptor Affinity: Aplysamine-1 vs. Des-bromo Analog
Aplysamine-1 demonstrates high affinity for the human histamine H3 receptor with a Ki of 30 ± 4 nM [1]. In contrast, its des-bromo synthetic analog (des-bromoaplysamine-1, 10) lacks the 3,5-dibromo substitution and shows significantly altered pharmacological properties, though quantitative Ki data for this analog is not reported in the primary literature [1]. This bromination pattern is critical for optimal receptor engagement.
| Evidence Dimension | Binding affinity to human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 30 ± 4 nM |
| Comparator Or Baseline | Des-bromoaplysamine-1 (10): Ki value not reported |
| Quantified Difference | Not quantifiable due to missing comparator data |
| Conditions | Displacement of [3H]N-α-methylhistamine from human H3 receptors expressed in SK-N-MC cells |
Why This Matters
The bromine substitution pattern directly influences histamine H3 receptor affinity, making Aplysamine-1 the preferred choice over debrominated analogs for H3-targeted research.
- [1] Swanson, D. M., et al. (2006). Aplysamine-1 and related analogs as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 897–900. View Source
